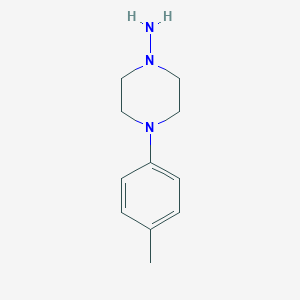

4-(4-Methylphenyl)piperazin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-2-4-11(5-3-10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDLPDCANKBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570882 | |

| Record name | 4-(4-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184034-78-4 | |

| Record name | 4-(4-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Transformations of 4 4 Methylphenyl Piperazin 1 Amine

Reactions Involving the Primary Amine (N-1) of the Piperazine (B1678402) Ring

The primary amino group (-NH2) attached to the N-1 position of the piperazine ring is a potent nucleophilic center and the site of numerous characteristic reactions of primary amines.

Acylation and Alkylation Reactions

The N-1 primary amine of 4-arylpiperazine derivatives readily undergoes acylation with acylating agents such as carboxylic acids or their derivatives to form the corresponding amides. This nucleophilic acyl substitution is a common strategy for synthesizing libraries of arylpiperazine-based compounds. researchgate.netnih.govnih.gov For instance, N-acylated amino acids have been attached to arylpiperazine scaffolds to explore their pharmacological potential. nih.govnih.gov The reaction typically proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent.

Similarly, the nitrogen atoms of the piperazine ring can be alkylated. While the tertiary amine at N-4 is also a potential site for alkylation, reactions can be directed to the N-1 position under specific conditions. Alkylation can occur with various reagents, such as alkyl halides. rsc.org For example, the reaction of piperazine derivatives with agents like 1-(3-chloropropyl)-4-substituted piperazines leads to N-alkylated products. nih.gov

Formation of Imine Derivatives (Schiff Bases)

One of the most characteristic reactions of the primary amino group on 4-(4-Methylphenyl)piperazin-1-amine is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). dergipark.org.tr

The reaction is typically carried out by refluxing the 1-amino-4-substituted piperazine with an aromatic aldehyde in a solvent like ethanol (B145695). dergipark.org.tr A variety of Schiff bases have been synthesized from the closely related compound, 1-amino-4-methylpiperazine (B1216902), demonstrating the versatility of this transformation. nih.govdergipark.org.tr The stability of these Schiff bases is often enhanced when aromatic aldehydes are used due to conjugation.

A general synthetic scheme is the reaction of 1-amino-4-methylpiperazine with various substituted aromatic aldehydes in refluxing absolute ethanol for several hours. dergipark.org.tr

Table 1: Synthesis of Schiff Base Derivatives from 1-Amino-4-methylpiperazine and Aromatic Aldehydes dergipark.org.tr

| Aldehyde Reactant | Resulting Schiff Base Product | Yield (%) | Melting Point (°C) |

| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88% | 105 |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62% | 77-78 |

| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81% | 141-142 |

| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | 70% | 63-64 |

Nucleophilic Reactivity of the Piperazin-1-amine (B1360318) Moiety

The synthetic utility of the piperazin-1-amine moiety is rooted in its strong nucleophilic character. The lone pair of electrons on the primary amino nitrogen readily attacks electrophilic centers. This reactivity is the basis for the acylation, alkylation, and Schiff base formation reactions previously described. researchgate.netdergipark.org.tr Piperazine and its derivatives are well-established as efficient nucleophiles in various reactions, including nucleophilic substitution on aromatic rings and ring-opening reactions of epoxides. nih.gov The nucleophilicity of the primary amine allows for the construction of more complex molecules by forming new carbon-nitrogen bonds.

Diazotization and Diazenyl Derivative Formation

Primary aromatic amines are known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. byjus.com While direct diazotization of the N-amino group in this compound is mechanistically plausible, leading to an unstable alkyl diazonium ion, a related and more common reaction is the coupling of a diazonium salt with the secondary amine of a piperazine ring. vedantu.com

For instance, stable triazene (B1217601) compounds, specifically 1-aryl-4-(2-aryl-1-diazenyl)-piperazines, are synthesized by first diazotizing a primary arylamine and then coupling the resulting aryl diazonium salt with a secondary arylpiperazine. benthamopenarchives.com This reaction proceeds via the electrophilic attack of the diazonium ion on the nucleophilic secondary nitrogen of the piperazine ring. benthamopenarchives.com This demonstrates the ability of the piperazine nitrogen to participate in diazonium coupling reactions, which are fundamental in the synthesis of azo compounds. benthamopenarchives.com

Reactivity of the Piperazine Core

The piperazine ring itself contains a tertiary amine at the N-4 position (bearing the 4-methylphenyl group) and two secondary amine-like carbons. The reactivity is dominated by the nucleophilic N-4 nitrogen.

Electrophilic and Nucleophilic Substitution on the Piperazine Ring

The piperazine ring, particularly the N-4 nitrogen, is nucleophilic and readily reacts with electrophiles. nih.gov This is a common strategy for functionalizing the piperazine core. nih.gov For example, the N-4 nitrogen can be alkylated by reacting with electrophilic compounds like epibromohydrin (B142927) or other alkyl halides, often in the presence of a base. nih.gov This nucleophilic substitution allows for the introduction of a wide variety of substituents at the N-4 position, a key step in the synthesis of many pharmacologically active molecules. nih.gov

Furthermore, the piperazine nitrogen can participate in more advanced cross-coupling reactions. nih.gov While direct electrophilic substitution on the carbon atoms of the saturated piperazine ring is challenging and less common, the functionalization at the nitrogen atoms is a robust and widely used synthetic strategy. nih.gov

N-Oxidation Reactions

The piperazine ring of this compound contains two tertiary nitrogen atoms (N1' and N4') and an exocyclic primary amino group (N1-NH2), all of which are susceptible to oxidation. The N4' nitrogen, being attached to the electron-donating tolyl group, and the N1' nitrogen, bearing the amino group, are potential sites for N-oxide formation.

N-oxidation of tertiary amines, including those within a piperazine ring, is a well-established transformation, typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). For instance, the N-oxidation of various phenothiazine (B1677639) antipsychotic drugs containing a piperazine moiety has been successfully carried out using mCPBA to yield the corresponding N4'-oxides. nih.gov Similarly, a patent describes the N-oxidation of a pyridinylmethylpiperazine derivative using hydrogen peroxide in acetic acid, leading to the formation of the pyridine (B92270) N-oxide. google.com These examples suggest that this compound can be selectively oxidized at the N4' position under controlled conditions.

The exocyclic primary amino group can also undergo oxidation. However, the oxidation of hydrazines can lead to a variety of products, including azo compounds, depending on the oxidant and reaction conditions.

The relative reactivity of the nitrogen atoms towards oxidation is influenced by their electronic environment. The N4' nitrogen is directly attached to the aromatic ring and its basicity is modulated by the electronic nature of the aryl substituent. The N1' nitrogen is part of a hydrazine-like moiety, which can influence its reactivity. Theoretical studies on related heterocyclic systems have shown that the site of N-oxidation can be predicted based on the calculated electron density of the nitrogen atoms. rsc.org In the case of this compound, the N4' nitrogen is expected to be a primary site of oxidation due to its tertiary nature and the electron-donating effect of the tolyl group.

Table 1: Potential N-Oxidation Products of this compound

| Reactant | Oxidizing Agent | Potential Product(s) |

| This compound | mCPBA or H₂O₂ | This compound N4'-oxide |

| This compound | Stronger oxidants | Mixture of N-oxides, potential for ring-opened products |

It is important to note that the presence of multiple nitrogen atoms can lead to the formation of dioxides or even trioxides with stronger oxidizing agents, as observed in the oxidation of trifluoperazine. nih.gov

Heterocyclic Ring Transformations and Rearrangements

While the piperazine ring is generally stable, under certain conditions, it can undergo transformations. However, specific literature on the heterocyclic ring transformations and rearrangements of this compound is scarce.

In broader contexts, the degradation of piperazine-containing compounds has been studied, particularly in industrial applications like CO2 capture. For example, the oxidative and thermal degradation of piperazine in the presence of other amines can lead to ring-opened products such as ethylenediamine (B42938) and other complex mixtures. nih.gov These degradative pathways, however, are not typically classified as synthetic heterocyclic transformations.

The N-amino group could potentially participate in intramolecular cyclizations or rearrangements, but specific examples involving the this compound scaffold are not readily found in the literature. The reactivity of the N-N bond in the hydrazine (B178648) moiety could also be a site for ring-opening reactions under specific reductive or oxidative conditions, but this remains a speculative area for this particular compound.

Modifications of the 4-Methylphenyl Substituent

The 4-methylphenyl group attached to the piperazine ring can undergo reactions characteristic of substituted aromatic compounds.

The 4-methylphenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the ring: the methyl group and the piperazin-1-yl-1-amino group. wikipedia.orglibretexts.orgbyjus.comyoutube.commsu.edu

The methyl group is an ortho-, para-directing and activating group. The piperazinyl moiety is also an ortho-, para-director due to the lone pair of electrons on the N4' nitrogen, which can be donated to the aromatic ring, stabilizing the arenium ion intermediate formed during electrophilic attack. byjus.com Since the para position is already substituted by the methyl group, electrophilic attack will be directed to the ortho positions relative to the piperazinyl group (positions 2 and 6) and the ortho position relative to the methyl group (position 3).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring

| Reaction | Electrophile | Expected Major Product(s) (under neutral/mild conditions) |

| Nitration | NO₂⁺ | 2-Nitro-4-(4-methylphenyl)piperazin-1-amine and/or 3-Nitro-4-(4-methylphenyl)piperazin-1-amine |

| Halogenation | Br⁺, Cl⁺ | 2-Bromo/Chloro-4-(4-methylphenyl)piperazin-1-amine and/or 3-Bromo/Chloro-4-(4-methylphenyl)piperazin-1-amine |

| Sulfonation | SO₃ | 2-Sulfonic acid-4-(4-methylphenyl)piperazin-1-amine and/or 3-Sulfonic acid-4-(4-methylphenyl)piperazin-1-amine |

| Friedel-Crafts Alkylation/Acylation | R⁺, RCO⁺ | Likely complex mixtures or no reaction due to catalyst complexation with the basic nitrogens. |

Friedel-Crafts reactions are generally not successful with substrates containing basic amine functionalities, as the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the nitrogen atoms, deactivating the ring towards electrophilic attack. youtube.com

The methyl group on the tolyl substituent can also be a site for chemical modification, primarily through oxidation or radical halogenation. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the presence of the electron-rich piperazine ring and the N-amino group might lead to side reactions or degradation under harsh oxidative conditions.

A procedure for the Jones oxidation of a related but different molecule, 1-(4-bromophenyl)-4-(p-tolyl)but-3-yn-1-ol, demonstrates the conversion of a tolyl methyl group to a carboxylic acid, although this is in a very different molecular context. orgsyn.org The feasibility of such a transformation on this compound would require careful optimization of reaction conditions to ensure the integrity of the piperazine and amino functionalities.

Investigations into Reaction Kinetics and Mechanisms (e.g., Aminolysis)

The primary amino group of this compound makes it a potent nucleophile, capable of participating in reactions such as aminolysis of esters, carbonates, and other acyl derivatives. Kinetic studies of aminolysis reactions with various amines provide insight into the potential mechanistic pathways.

The aminolysis of esters can proceed through either a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. The nature of the amine, the substrate, and the solvent all play a crucial role in determining the operative mechanism. scispace.comrsc.org

For instance, studies on the aminolysis of p-nitrophenyl phenylacetate (B1230308) with a series of alicyclic amines have shown a linear Brønsted-type plot, suggesting a common mechanism across the series where the reaction proceeds via a tetrahedral intermediate. scispace.com In the case of this compound acting as the nucleophile, a similar stepwise mechanism can be postulated.

Postulated Mechanism for Aminolysis of an Ester (e.g., p-Nitrophenyl Acetate) by this compound:

Nucleophilic Attack: The primary amino group of this compound attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate.

Proton Transfer: An intramolecular or intermolecular proton transfer may occur.

Leaving Group Expulsion: The leaving group (p-nitrophenoxide) is expelled, regenerating the carbonyl group and forming the N-acylated product.

The rate of the reaction would be influenced by the basicity and steric hindrance of the nucleophile. The Brønsted-type plot for the aminolysis of 4-nitrophenyl phenyl carbonate with secondary amines shows a downward curvature, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. rsc.org A similar kinetic behavior could be anticipated for reactions involving this compound.

Table 3: Factors Influencing the Kinetics of Aminolysis by this compound

| Factor | Influence on Reaction Rate |

| Basicity of the N-amino group | Higher basicity generally leads to a faster reaction rate. |

| Steric hindrance around the N-amino group | Increased steric bulk can decrease the reaction rate. |

| Nature of the ester leaving group | A better leaving group will accelerate the reaction. |

| Solvent polarity | Polar solvents can stabilize charged intermediates and transition states, affecting the rate. |

While specific kinetic data for the aminolysis reactions of this compound are not available in the reviewed literature, the extensive studies on related amine nucleophiles provide a solid framework for predicting its mechanistic behavior.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Methylphenyl Piperazin 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Chemical Shift Assignment and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In the case of 4-(4-methylphenyl)piperazin-1-amine derivatives, these techniques allow for the precise assignment of each proton and carbon atom.

For a representative derivative, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the 4-methylphenyl group and the piperazine (B1678402) ring. The aromatic protons typically appear as multiplets in the downfield region (around 6.8-7.2 ppm), while the methyl group protons on the phenyl ring would present as a singlet at approximately 2.2-2.3 ppm. The protons on the piperazine ring usually show signals in the range of 2.5-3.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring would have chemical shifts in the aromatic region (typically 110-150 ppm), with the carbon attached to the methyl group and the carbon attached to the piperazine nitrogen having distinct shifts due to their electronic environments. docbrown.info The methyl carbon itself would appear at a much higher field (around 20 ppm). The carbon atoms of the piperazine ring would be observed in the range of 40-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (on phenyl) | ~2.3 (s, 3H) | ~21 |

| Piperazine Protons | ~2.6-3.2 (m, 8H) | ~45-55 |

| Aromatic Protons | ~6.8-7.2 (m, 4H) | ~115-148 |

| Amino Proton | Variable | - |

Note: 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are approximate and can vary depending on the solvent and specific derivative structure.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. For instance, the proton signal at ~2.3 ppm would show a correlation to the carbon signal at ~21 ppm, confirming their direct bond in the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. amazonaws.com For a derivative of this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass. mdpi.com This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is particularly useful for analyzing the purity of a sample and for identifying any impurities present. researchgate.net A sample of a this compound derivative would be vaporized and passed through a GC column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of the main compound and any minor components, providing a comprehensive impurity profile.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many piperazine derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the liquid phase. This technique is often coupled with liquid chromatography (LC-MS) and is valuable for determining the molecular weight of the compound and for studying its fragmentation patterns to further confirm its structure. amazonaws.com The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Summary of Mass Spectrometry Techniques for the Analysis of this compound Derivatives.

| Technique | Primary Information Obtained | Application |

| HRMS | Exact mass and elemental composition. mdpi.com | Confirmation of molecular formula. |

| GC-MS | Separation and identification of volatile compounds. unodc.org | Purity assessment and impurity profiling. researchgate.net |

| ESI-MS | Molecular weight of polar compounds. nih.gov | Structural confirmation and fragmentation analysis. amazonaws.com |

The comprehensive structural elucidation of this compound and its derivatives relies on the synergistic application of advanced spectroscopic techniques. NMR spectroscopy, including ¹H, ¹³C, and 2D methods, provides the detailed framework of the molecule's atomic connectivity. Mass spectrometry, through HRMS, GC-MS, and ESI-MS, confirms the molecular weight, elemental composition, and purity of the compound. Together, these methods provide an irrefutable characterization of the chemical structure, which is a critical step in the journey of chemical synthesis and drug discovery.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.

The spectra of piperazine derivatives typically exhibit several distinct regions. The N-H stretching vibrations of the amine group are generally observed in the region of 3500–3250 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations of the tolyl group appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine ring are found just below 3000 cm⁻¹, typically in the range of 2960–2800 cm⁻¹. dergipark.org.trmdpi.com For instance, in a related bromophenylpiperazine derivative, aliphatic and aromatic C-H stretches were identified at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com The C-N stretching vibrations within the piperazine ring and the bond connecting it to the aryl group also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

A summary of typical IR absorption bands for functional groups found in this compound and its derivatives is presented below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3500 - 3250 | dergipark.org.tr |

| Aromatic C-H | Stretching | > 3000 | mdpi.com |

| Aliphatic C-H (Piperazine Ring) | Stretching | 2960 - 2800 | dergipark.org.trmdpi.com |

| C=C (Aromatic Ring) | Stretching | ~1600 - 1450 | |

| C-N | Stretching | ~1350 - 1000 |

Note: The exact positions of these bands can vary depending on the specific derivative and its molecular environment.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For derivatives of this compound, the primary chromophore is the substituted benzene ring. Aromatic compounds typically exhibit strong absorption bands in the UV region. The presence of the nitrogen-containing piperazine ring, which acts as an auxochrome, can influence the position and intensity of these absorptions. Studies on related arylpiperazine compounds, such as 1-(4-nitrophenyl)piperazine, have utilized UV spectroscopy to investigate their electronic properties and interactions. nih.gov The electronic spectra of these compounds are characterized by π → π* transitions associated with the aromatic system. The exact λmax values depend on the solvent and the specific substituents on the aromatic ring and piperazine moiety. For example, the reaction product of p-nitrophenyl acetate (B1210297) with secondary alicyclic amines, which is structurally related, shows a characteristic absorption band around 400 nm. researchgate.net

| Compound Class | Chromophore | Typical Absorption Range (nm) | Reference |

| Arylpiperazines | Substituted Benzene Ring | 200 - 400 | nih.gov |

| Nitrophenylpiperazines | Nitrophenyl Group | ~400 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. In derivatives of this compound, hydrogen bonding is a dominant interaction.

In the crystal structures of related arylpiperazinium salts, molecules are often linked into chains or more complex networks by strong N-H···O and O-H···O hydrogen bonds. nih.gov Weaker interactions, such as C-H···O and C-H···π interactions, also play a significant role in stabilizing the crystal packing. nih.gov For example, in the structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, molecules are linked into dimers through weak C-H···O interactions. nih.gov Similarly, crystals of 1,4-dibenzylpiperazines are stabilized by C-H···N hydrogen bonds and C-H···π contacts. nih.gov In 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, O-H···O hydrogen bonds link molecules into chains. researchgate.net

| Interaction Type | Description | Example Compound | Reference |

| N-H···O | Hydrogen bond between a piperazine N-H and an oxygen acceptor. | 4-(4-Nitrophenyl)piperazin-1-ium salts | nih.gov |

| C-H···O | Weak hydrogen bond between a C-H group and an oxygen acceptor. | 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine | nih.gov |

| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | 1,4-Bis(4-cyanobenzyl)piperazine | nih.gov |

| O-H···O | Hydrogen bond between a hydroxyl group and an oxygen acceptor. | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | researchgate.net |

The six-membered piperazine ring is not planar and can adopt several conformations, with the chair form being the most stable and common. X-ray crystallographic studies on numerous piperazine derivatives consistently show the piperazine ring adopting a chair conformation in the solid state. nih.govnih.govresearchgate.net

For instance, in the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, the piperazine ring is found in a slightly distorted chair conformation. nih.gov Likewise, a series of six different 4-(4-nitrophenyl)piperazin-1-ium salts all feature a protonated, chair-shaped piperazine ring. nih.gov The degree of distortion from an ideal chair conformation can be quantified by puckering parameters and torsion angles, providing a precise description of the ring's geometry. The chair conformation minimizes steric strain and torsional strain, making it the energetically preferred arrangement for the piperazine moiety in the crystalline state.

| Compound | Piperazine Ring Conformation | Reference |

| 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine | Slightly distorted chair | nih.gov |

| 4-(4-Nitrophenyl)piperazin-1-ium salts | Chair | nih.gov |

| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | Chair | researchgate.net |

Computational Chemistry and Quantum Chemical Investigations of 4 4 Methylphenyl Piperazin 1 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. arxiv.org For 4-(4-methylphenyl)piperazin-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable conformation. researchgate.netresearchgate.net These studies reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

Key geometric parameters obtained from DFT calculations for a related piperazine (B1678402) derivative are presented in the table below. These values provide a reference for the expected geometry of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (piperazine ring) | ~1.46 |

| C-C (piperazine ring) | ~1.53 |

| C-N (aryl-piperazine) | ~1.40 |

| N-N (piperazine-amine) | ~1.42 |

| C-C (phenyl ring) | ~1.39 |

| C-H | ~1.09 |

| Bond Angles (°) ** | |

| C-N-C (piperazine ring) | ~110 |

| N-C-C (piperazine ring) | ~111 |

| C-N-N (piperazine-amine) | ~115 |

| Dihedral Angles (°) ** | |

| C-N-C-C (piperazine ring) | ~55 (chair conformation) |

Note: These are typical values and can vary slightly depending on the specific computational method and basis set used.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also elucidated through DFT. rasayanjournal.co.in The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity and intermolecular interactions. rasayanjournal.co.in

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These calculated shifts are then correlated with experimental data to confirm the molecular structure. The predicted chemical shifts for the protons and carbons in the tolyl group, piperazine ring, and amino group of this compound can be compared with experimental spectra for structural validation.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.netresearchgate.net These theoretical frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching, C-H stretching, and C-N stretching. By comparing the calculated IR spectrum with the experimental one, researchers can assign the observed absorption bands to their corresponding molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions within the aromatic ring and the piperazine moiety.

| Spectroscopic Technique | Predicted Data | Experimental Correlation |

| ¹H NMR | Chemical shifts of aromatic, piperazine, and methyl protons. | Confirms the connectivity and chemical environment of protons. |

| ¹³C NMR | Chemical shifts of aromatic, piperazine, and methyl carbons. | Validates the carbon skeleton of the molecule. |

| IR | Vibrational frequencies for functional groups (N-H, C-H, C-N). | Assigns experimental bands to specific molecular vibrations. |

| UV-Vis | Absorption maxima (λmax) and electronic transitions. | Interprets the electronic structure and chromophores present. |

Theoretical Studies on Reactivity and Reaction Mechanisms

Quantum-chemical calculations provide insights into the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can be calculated to predict the molecule's behavior in chemical reactions. rasayanjournal.co.in These descriptors help in understanding whether the molecule will act as an electrophile or a nucleophile. The Fukui function is another tool used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. springernature.com For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. nih.gov This is particularly useful for understanding how the molecule might change its shape to bind to a biological target. nih.govresearchgate.net These simulations can be performed in different environments, such as in a vacuum or in a solvent, to mimic physiological conditions. nih.gov

Quantum-Chemical Descriptors for Structure-Property Relationships

Quantum-chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that can be used to predict its physicochemical properties and biological activity. These descriptors are essential in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, these descriptors can include:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies.

Topological Descriptors: Molecular weight, connectivity indices.

Geometrical Descriptors: Molecular surface area, volume.

These descriptors can be correlated with experimental properties to build predictive models.

| Descriptor Category | Examples | Predicted Property |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Solubility |

| Topological | Wiener index, Randić index | Boiling point, Viscosity |

| Geometrical | Molecular surface area, Volume | Lipophilicity, Bioavailability |

Ligand-Interaction Modeling and Binding Affinity Predictions

Computational docking and molecular dynamics simulations are key tools for modeling the interaction of this compound with biological targets, such as proteins or enzymes. researchgate.net These methods predict the preferred binding pose of the ligand within the active site of the receptor and estimate the binding affinity. nih.govnih.govarxiv.org

The process typically involves:

Docking: Placing the ligand into the binding site of the protein in various orientations and conformations.

Scoring: Using a scoring function to rank the different poses based on their predicted binding energy.

MD Simulations: Running simulations of the protein-ligand complex to assess its stability and to refine the binding pose. nih.gov

These studies are crucial in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity. For instance, phenylpiperazine scaffolds have been identified as potential inhibitors of targets like the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase. nih.govresearchgate.net

Coordination Chemistry of 4 4 Methylphenyl Piperazin 1 Amine and Its Derivatives

Design and Synthesis of Metal-Chelating Ligands Incorporating the Piperazine-1-amine Moiety

The design of metal-chelating ligands based on the 4-(4-methylphenyl)piperazin-1-amine framework primarily involves the derivatization of the primary amine group. A common and effective strategy is the condensation reaction with various carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. sapub.orgdergipark.org.tr This reaction creates an imine (-C=N-) linkage, which introduces a new donor atom and extends the ligand's backbone, allowing for the formation of stable chelate rings with metal ions.

The general synthetic route for these Schiff base ligands involves the reaction of this compound with a selected aldehyde or ketone in a suitable solvent, often an alcohol like ethanol (B145695), and typically under reflux conditions. dergipark.org.tr The choice of the carbonyl compound is crucial as it determines the denticity (the number of donor atoms) and the steric and electronic properties of the resulting ligand. For instance, using salicylaldehyde (B1680747) or its derivatives introduces a hydroxyl group in the ortho position to the imine, creating a potential O,N-donor set for chelation.

The synthesis of Schiff bases from 1-amino-4-methylpiperazine (B1216902), a closely related analogue, has been well-documented, providing a model for the expected reactivity of this compound. dergipark.org.tr These reactions are generally straightforward and yield stable, crystalline products. The resulting Schiff base ligands are often bi- or tridentate, capable of forming stable complexes with a variety of transition metals. dergipark.org.tr

Table 1: Examples of Schiff Base Ligands Derived from 1-Amino-4-methylpiperazine

| Reactant Aldehyde | Resulting Schiff Base Ligand Name | Potential Donor Atoms |

|---|---|---|

| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | Imine Nitrogen, Piperazine (B1678402) Nitrogen |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | Imine Nitrogen, Piperazine Nitrogen |

| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | Imine Nitrogen, Piperazine Nitrogen |

| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | Imine Nitrogen, Piperazine Nitrogen |

Data sourced from a study on the synthesis of Schiff bases from 1-amino-4-methylpiperazine. dergipark.org.tr

Formation and Characterization of Metal Complexes (e.g., with Tin(IV) or Transition Metals)

The Schiff base ligands derived from this compound are expected to readily form complexes with a range of metal ions, including transition metals (such as Co(II), Ni(II), Cu(II), and Zn(II)) and main group metals like tin(IV). nih.govias.ac.in The formation of these complexes typically involves reacting the ligand with a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent. sapub.org The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal ion and the denticity of the ligand.

Characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is fundamental in determining the empirical formula and confirming the metal-to-ligand ratio. Molar conductivity measurements in solvents like DMF can help to establish whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are coordinated to the metal center or exist as counter-ions. ias.ac.in

For instance, studies on tin(IV) complexes with Schiff bases derived from sulpha drugs have shown the formation of monomeric, non-electrolytic complexes. ias.ac.in Similarly, research on dimethyltin(IV) complexes with thiosemicarbazone ligands derived from piperazine-1-carbaldehyde has confirmed the formation of six-coordinate tin(IV) complexes. nih.gov

Spectroscopic Analysis of Coordination Compounds

Spectroscopic methods are indispensable for elucidating the structure of coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the vibrational frequency of the azomethine group (ν(C=N)). Upon complexation, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination. ias.ac.in The disappearance of the ν(O-H) band from a hydroxyl-containing ligand upon complexation signifies deprotonation and coordination of the oxygen atom. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligands and their diamagnetic metal complexes (e.g., with Zn(II) or Sn(IV)). In the ¹H NMR spectrum of a Schiff base ligand, the azomethine proton (-CH=N-) gives a characteristic signal. Upon complexation, the chemical shift of this proton and neighboring protons can change, providing evidence of coordination. For tin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry of the tin center. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes, when compared to that of the free ligand, often show new absorption bands in the visible region, which can be assigned to d-d electronic transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands are characteristic of the coordination environment of the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.gov

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight of the synthesized ligands and their metal complexes, further corroborating the proposed stoichiometry. atmiyauni.ac.in

Table 2: Representative Spectroscopic Data for Schiff Base Metal Complexes

| Technique | Observation in Free Ligand | Change Upon Complexation | Inference |

|---|---|---|---|

| IR Spectroscopy | Sharp ν(C=N) band (e.g., ~1600-1630 cm⁻¹) | Shift in ν(C=N) band | Coordination of azomethine nitrogen |

| IR Spectroscopy | Broad ν(O-H) band (if applicable) | Disappearance of ν(O-H) band | Deprotonation and coordination of hydroxyl oxygen |

| ¹H NMR Spectroscopy | Signal for azomethine proton (-CH=N-) | Shift in the azomethine proton signal | Coordination of the imine group |

| UV-Vis Spectroscopy | Bands due to intra-ligand transitions (π→π, n→π) | Appearance of new bands (d-d or charge transfer) | Information on coordination geometry |

This table provides a generalized summary based on typical observations for Schiff base metal complexes.

Investigation of Metal-Ligand Binding Modes and Geometries

The investigation of metal-ligand binding modes and the resulting geometries of the complexes is crucial for understanding their properties. Schiff base ligands derived from this compound can act as bidentate or tridentate ligands.

For a bidentate ligand, such as one formed from a simple aldehyde, coordination would likely involve the imine nitrogen and one of the piperazine nitrogen atoms, forming a chelate ring. If the ligand is derived from an aldehyde containing an additional donor group, like salicylaldehyde, it can act as a tridentate ligand, coordinating through the imine nitrogen, the phenolic oxygen, and a piperazine nitrogen.

The coordination geometry around the central metal ion is determined by its nature, oxidation state, and the stoichiometry and steric bulk of the ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.gov For instance, Co(II) and Ni(II) complexes often exhibit octahedral geometry, while Cu(II) complexes can be square planar or distorted octahedral. Tin(IV) complexes with Schiff base ligands have been reported to adopt various geometries, including distorted pentagonal bipyramidal and octahedral structures. nih.govias.ac.in

Supramolecular Chemistry and Non Covalent Interactions of 4 4 Methylphenyl Piperazin 1 Amine Systems

Role of Hydrogen Bonding in Self-Assembly and Crystal Engineering

Hydrogen bonding is a highly directional and relatively strong non-covalent interaction that plays a preeminent role in the self-assembly of molecular structures in crystal engineering. mdpi.com The piperazine (B1678402) moiety, with its nitrogen atoms, provides both hydrogen bond donor and acceptor sites, making it a versatile building block for constructing supramolecular architectures. researchgate.networktribe.com In the case of 4-(4-Methylphenyl)piperazin-1-amine, the primary amine group (-NH2) and the tertiary amine within the piperazine ring are key players in forming hydrogen-bonded networks.

When protonated, piperazine derivatives, such as piperazinediium salts, form robust hydrogen-bonding motifs with various anions. These interactions often lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. mdpi.comresearchgate.net The geometry and connectivity of these networks are influenced by the nature of the anion and the substitution on the piperazine ring.

A common hydrogen-bonding pattern observed in piperazinediium salts is the R-ring motif, which involves two cations and two anions. researchgate.net The formation of these synthons is a recurring theme in the crystal structures of piperazine salts, demonstrating their stability and predictability. The specific hydrogen bond parameters, such as bond lengths and angles, can vary depending on the specific ions involved.

Table 1: Examples of Hydrogen Bonding Parameters in Piperazinediium Salts

| Compound | Hydrogen Bond Type | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) | Reference |

|---|---|---|---|---|---|

| (pipH₂)(TsO)₂ | N-H···O | 146 - 174 | 1.84 - 2.10 | - | mdpi.com |

| (pipH₂)(ClAcO)₂ | N-H···O | - | - | - | mdpi.com |

| Piperazinediium/Carboxylate | N-H···O | - | - | - | researchgate.net |

Note: 'pipH₂' refers to the piperazinediium cation, 'TsO' to the p-toluenesulfonate anion, and 'ClAcO' to the chloroacetate (B1199739) anion. The table illustrates the typical ranges and types of interactions found in related systems.

The self-assembly of these systems is a testament to the power of hydrogen bonding in directing molecular organization, leading to crystalline materials with specific topologies and potential applications in materials science.

Investigation of Halogen Bonding Interactions in Arylpiperazine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This interaction has emerged as a powerful tool in crystal engineering, offering a high degree of directionality and tunable strength, which scales with the polarizability of the halogen atom (I > Br > Cl > F). nih.govresearchgate.net In arylpiperazine systems, the introduction of halogen substituents on the phenyl ring can lead to the formation of specific halogen-bonded assemblies.

The nitrogen atoms of the piperazine ring can act as halogen bond acceptors. For instance, in the co-crystal of 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with piperazine, a moderately strong halogen bond is observed between an iodine atom and a piperazine nitrogen atom, with a C—I⋯N angle close to linear (178.0°). researchgate.net This demonstrates the potential for piperazine moieties to participate in halogen bonding.

The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds, can lead to the formation of complex supramolecular architectures. mdpi.com The directionality of halogen bonds makes them particularly useful for creating orthogonal self-assembly, where different interactions control the growth of the crystal lattice in different dimensions. nih.gov While specific studies on halogen bonding in this compound are not prevalent, the principles derived from related arylpiperazine and halogenated organic molecules provide a clear framework for how such interactions would manifest. The introduction of a halogen atom on the tolyl group could direct the self-assembly through predictable halogen bond formation with the piperazine nitrogen or other suitable acceptors.

Table 2: Comparison of Halogen and Hydrogen Bonding

| Feature | Halogen Bonding | Hydrogen Bonding | Reference |

|---|---|---|---|

| Bond Donor | Electrophilic region on a halogen atom | Electrophilic hydrogen atom bonded to an electronegative atom | nih.gov |

| Bond Acceptor | Nucleophilic region (e.g., lone pair) | Nucleophilic region (e.g., lone pair) | nih.gov |

| Directionality | Highly directional | Directional | nih.gov |

| Tunability | Strength increases with halogen polarizability (I > Br > Cl) | Strength varies with electronegativity of donor and acceptor atoms | nih.gov |

| Hydrophobicity | Hydrophobic interaction | Hydrophilic interaction | nih.gov |

This comparison highlights the unique characteristics of halogen bonding that make it a complementary tool to hydrogen bonding in the design of supramolecular systems.

Pi-Stacking and Aromatic Interactions Involving the Methylphenyl Moiety

Pi-stacking, a type of non-covalent interaction between aromatic rings, is another crucial force governing the supramolecular assembly of arylpiperazine derivatives. The methylphenyl moiety of this compound provides a platform for such interactions. These can occur in several geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

Furthermore, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of the aromatic ring, are also common in such structures. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in stabilizing the three-dimensional architecture. The interplay of π-π stacking and C-H···π interactions involving the methylphenyl group is a key factor in the crystal engineering of these compounds.

Table 3: Types of Pi-Interactions

| Interaction Type | Description |

|---|---|

| π-π Stacking | Interaction between the π-orbitals of two aromatic rings. Can be face-to-face or parallel-displaced. |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond interacts with the face of a π-system. |

| Anion-π Interaction | Interaction between an anion and the electron-deficient face of a π-system. |

| Cation-π Interaction | Interaction between a cation and the electron-rich face of a π-system. |

This table summarizes the common types of π-interactions that can influence the supramolecular assembly of aromatic compounds. wikipedia.org

Design of Supramolecular Architectures Using Piperazine Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry and a versatile building block in supramolecular chemistry and materials science. mdpi.com Its conformational flexibility (typically adopting a chair conformation) and the presence of two nitrogen atoms that can be functionalized or participate in non-covalent interactions make it an ideal component for designing complex supramolecular architectures. worktribe.com

Piperazine-containing linkers are increasingly being used in the design of advanced molecular systems like metal-organic frameworks (MOFs) and proteolysis-targeting chimeras (PROTACs). rsc.orgnih.gov In these applications, the piperazine unit can impart a degree of rigidity to the linker, which can be crucial for achieving the desired geometry for function. nih.govrsc.org Moreover, the potential for protonation of the piperazine nitrogen atoms can be exploited to enhance solubility and introduce pH-responsiveness into the system. researchgate.net

The design principles for supramolecular architectures based on piperazine scaffolds involve the strategic placement of functional groups that can engage in specific non-covalent interactions. For a molecule like this compound, the combination of the hydrogen-bonding capabilities of the piperazine and amine groups, along with the π-stacking potential of the methylphenyl moiety, provides a rich platform for the construction of diverse and intricate supramolecular assemblies. By modifying the substituents on the aryl ring or the piperazine nitrogen, it is possible to fine-tune the intermolecular interactions and thus control the resulting solid-state structure and properties.

Synthetic Utility and Applications As a Chemical Building Block

Modular Synthesis of Diverse Piperazine-Based Scaffolds

The modular nature of 4-(4-Methylphenyl)piperazin-1-amine allows for its incorporation into a variety of synthetic strategies aimed at generating diverse piperazine-based scaffolds. The presence of a reactive primary amine at the N1 position provides a convenient handle for a wide array of chemical transformations, enabling the systematic introduction of different functional groups and molecular fragments.

One common approach involves the condensation of the primary amine with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These imine intermediates can then undergo further reactions, such as reduction or cycloaddition, to yield more complex piperazine (B1678402) derivatives. For instance, the reaction of the closely related 1-amino-4-methylpiperazine (B1216902) with various aromatic aldehydes has been shown to produce a range of Schiff base derivatives, highlighting the synthetic utility of the N-amino piperazine moiety. This reactivity can be extrapolated to this compound, allowing for the generation of a library of compounds with diverse substituents on the exocyclic nitrogen.

Furthermore, the piperazine ring itself can be constructed in a modular fashion, with this compound serving as a key component. Synthetic strategies often involve the reaction of a suitably substituted aniline (B41778) with bis(2-haloethyl)amine or diethanolamine (B148213) to form the piperazine core. The tolyl group at the N4 position provides a predefined structural element, while the N1-amino group allows for subsequent diversification.

Building Block in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the synthesis of more intricate and complex organic molecules. Its incorporation into larger molecular frameworks can significantly influence the physicochemical properties and biological activity of the final compounds.

A notable example is the synthesis of γ-amino alcohols, where a related compound, 1-(p-tolyl)piperazine, has been successfully utilized. In a ruthenium-catalyzed hydroamination of allyl alcohols, 1-(p-tolyl)piperazine acts as the amine source, leading to the formation of 3-(4-(p-Tolyl)piperazin-1-yl)butan-1-ol. This reaction demonstrates the ability of the tolyl-piperazine moiety to be incorporated into aliphatic chains, creating chiral centers and introducing both a basic nitrogen and an aromatic group.

The reactivity of the primary amino group of this compound allows for its participation in a variety of coupling reactions, such as amide bond formation and reductive amination. These reactions are instrumental in linking the piperazine scaffold to other molecular fragments, thereby constructing larger and more complex architectures. The tolyl group can also be a site for further functionalization, although it is generally less reactive than the primary amine.

Precursor for Functionalized Compounds and Chemical Probes

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of a wide range of functionalized compounds and chemical probes. The primary amino group can be readily derivatized to introduce reporter groups, reactive handles, or other functionalities tailored for specific applications.

For example, the synthesis of Schiff bases from the related 1-amino-4-methylpiperazine and various aldehydes demonstrates a straightforward method for introducing diverse aromatic and heterocyclic moieties. These Schiff bases can serve as intermediates for the development of more complex molecules or can be evaluated for their own biological activities. This synthetic strategy is directly applicable to this compound, offering a pathway to a library of derivatives with varied electronic and steric properties.

Furthermore, the piperazine nitrogen atoms can be targeted for functionalization. For instance, acylation reactions can be used to introduce a variety of substituents, including those that can act as chemical probes. The development of analytical methods for related piperazine derivatives has involved chemical derivatization to introduce UV-active or fluorescent tags, a strategy that could be employed to create probes from this compound for biological studies.

Design of Scaffolds for Chemical Biology Research

The piperazine scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in biologically active compounds. nih.gov this compound provides a readily available and modifiable platform for the design and synthesis of novel scaffolds for chemical biology research. The combination of the rigid piperazine ring, the lipophilic tolyl group, and the versatile primary amine allows for the creation of molecules with diverse three-dimensional shapes and chemical properties, which are crucial for interacting with biological targets.

The design of bioactive scaffolds often involves the strategic placement of functional groups to optimize interactions with proteins or other biomolecules. The primary amine of this compound serves as a key point for diversification, allowing for the attachment of various pharmacophores or fragments that can probe specific binding pockets.

The synthesis of hybrid heterocyclic molecules based on piperazine skeletons is a common strategy in drug discovery. By reacting this compound with various heterocyclic building blocks, novel scaffolds can be generated that combine the favorable pharmacokinetic properties of the piperazine ring with the biological activities associated with other heterocyclic systems.

Application in Heterocyclic Chemistry and Compound Library Generation

The versatility of this compound makes it a valuable tool in heterocyclic chemistry and for the generation of compound libraries for high-throughput screening. Its ability to participate in a variety of chemical reactions allows for the rapid and efficient synthesis of a large number of diverse compounds.

The condensation reaction of the primary amine with carbonyl compounds is a particularly powerful method for library synthesis. By using a diverse set of aldehydes and ketones, a wide array of Schiff bases and their reduced derivatives can be prepared in a combinatorial fashion. This approach enables the exploration of a large chemical space to identify compounds with desired biological activities.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methylphenyl)piperazin-1-amine, and how can intermediates be purified?

Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and deprotection. For example, intermediates like (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are hydrogenated to remove benzyl groups, followed by purification using column chromatography (e.g., chloroform:methanol eluent) and crystallization (e.g., dimethylether) . Key steps include refluxing with catalysts (e.g., Pd/C) and monitoring reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, with characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl groups (δ 2.2–2.7 ppm) .

- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 198 [M+H]) confirm molecular weight .

- Elemental Analysis: Validates purity and empirical formula (e.g., CHN) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and absorb with inert materials .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

Answer:

- Polar Solvents (e.g., DMSO, MeOH): Enhance solubility but may accelerate degradation under acidic/basic conditions .

- pH Stability: Optimal stability near neutral pH (6–8); avoid extremes to prevent hydrolysis or oxidation of the piperazine ring .

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of this compound?

Answer:

- Molecular Dynamics (MD): Simulate ring puckering and chair-boat transitions in the piperazine moiety using software like Gaussian or AMBER .

- X-ray Crystallography: Validate predicted conformations with experimental data (e.g., bond angles and torsion angles from crystal structures) .

- Ring Puckering Coordinates: Quantify deviations from planarity using amplitude (q) and phase (φ) parameters .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

- Dose-Response Curves: Confirm IC values across multiple assays (e.g., enzymatic vs. cellular) to distinguish target-specific effects .

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation as a false-negative source .

- 3D-QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity trends .

Q. How can regioselective functionalization of the piperazine ring be achieved?

Answer:

- Protection/Deprotection: Use Boc or benzyl groups to direct substitutions to specific nitrogen atoms .

- Catalytic Coupling: Pd-mediated cross-coupling (e.g., Suzuki) for aryl modifications without ring opening .

- pH-Controlled Alkylation: Selective N-alkylation under basic conditions (e.g., KCO in DMF) .

Q. What methodologies validate the enantiomeric purity of chiral this compound derivatives?

Answer:

- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD): Compare experimental spectra with simulated data for absolute configuration .

- X-ray Crystallography: Assign configurations via Flack parameters in chiral crystals .

Q. How do steric and electronic effects of substituents impact receptor binding in SAR studies?

Answer:

- Steric Maps: Co-crystallize derivatives with target receptors (e.g., kinases) to identify steric clashes using PyMol .

- Hammett Plots: Correlate substituent σ values (electron-donating/withdrawing) with binding affinities .

- Molecular Docking: Rank derivatives by predicted ΔG values in AutoDock Vina .

Q. What analytical approaches differentiate polymorphic forms of this compound salts?

Answer:

- PXRD: Identify unique diffraction patterns for each polymorph .

- DSC/TGA: Monitor melting points and decomposition profiles to assess stability .

- Solid-State NMR: Resolve hydrogen-bonding networks and crystal packing differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.